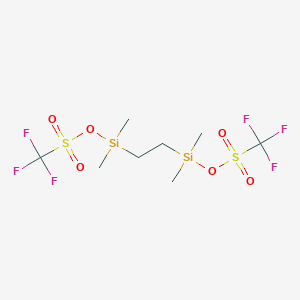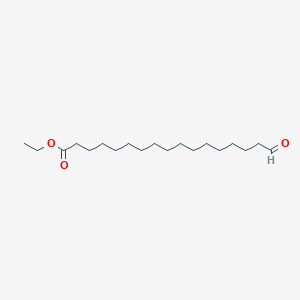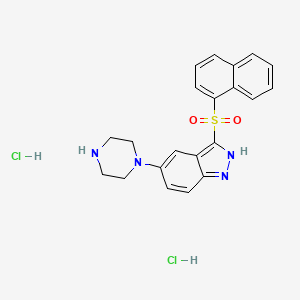
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H16F6O6S2Si2. It is known for its unique structure, which includes two dimethylsilanediyl groups and two trifluoromethanesulfonate groups. This compound is often used in research and industrial applications due to its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) typically involves the reaction of ethane-1,2-diylbis(dimethylsilanediyl) with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure complete conversion and purity .
化学反応の分析
Types of Reactions
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Oxidation Reactions: It can undergo oxidation to form siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in non-polar solvents.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Reduction Reactions: The major products are silane derivatives.
Oxidation Reactions: The major products are siloxane derivatives.
科学的研究の応用
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: The compound is used in the production of specialty polymers and materials with unique properties
作用機序
The mechanism of action of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) involves the activation of the trifluoromethanesulfonate groups, which can act as leaving groups in substitution reactions. The dimethylsilanediyl groups provide stability and facilitate the formation of carbon-silicon bonds. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its reactive sites .
類似化合物との比較
Similar Compounds
- Ethane-1,2-diylbis(dimethylsilanediyl) bis(methanesulfonate)
- Ethane-1,2-diylbis(dimethylsilanediyl) bis(benzenesulfonate)
- Ethane-1,2-diylbis(dimethylsilanediyl) bis(toluenesulfonate)
Uniqueness
Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups, which are highly reactive and provide distinct chemical properties compared to other sulfonate derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
特性
分子式 |
C8H16F6O6S2Si2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
[2-[dimethyl(trifluoromethylsulfonyloxy)silyl]ethyl-dimethylsilyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H16F6O6S2Si2/c1-23(2,19-21(15,16)7(9,10)11)5-6-24(3,4)20-22(17,18)8(12,13)14/h5-6H2,1-4H3 |
InChIキー |
QCUMFPPSBDIRHG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC[Si](C)(C)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)


